N,2-Dimethyl-1-piperidinepropanamine
Description
Structure
3D Structure
Properties
CAS No. |
85723-73-5 |
|---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
N-methyl-3-(2-methylpiperidin-1-yl)propan-1-amine |
InChI |
InChI=1S/C10H22N2/c1-10-6-3-4-8-12(10)9-5-7-11-2/h10-11H,3-9H2,1-2H3 |
InChI Key |
WUTBICCRPDMBRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCNC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N,2 Dimethyl 1 Piperidinepropanamine
Established Synthetic Pathways for the Piperidine (B6355638) Core
The piperidine scaffold is a ubiquitous structural motif in pharmaceuticals and natural alkaloids. nih.gov Consequently, a vast array of synthetic methods for its construction has been developed, allowing for precise control over substitution and stereochemistry.
Direct Alkylation Approaches
Direct alkylation of pre-existing piperidine rings or their precursors offers a straightforward route to substituted derivatives. This approach often involves the generation of an enamine or an enamide anion from a piperidine derivative, which then reacts with an alkyl halide. mdpi.com For instance, the regioselective alkylation at the 3-position of the piperidine ring can be achieved by first converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to form the Δ¹-piperideine intermediate. mdpi.com This intermediate can then be deprotonated to form an enamide anion, which undergoes alkylation with various alkyl halides. mdpi.com
More recent methods focus on the direct α-functionalization of N-alkyl piperidines. organic-chemistry.orgchim.it One strategy involves the formation of endo-cyclic iminium ions from cyclic tertiary alkylamine N-oxides, which can then be intercepted by a range of carbon-based nucleophiles. organic-chemistry.orgchim.it This allows for the selective introduction of alkyl groups at the α-position of the saturated ring system. chim.it
Table 1: Comparison of Direct Alkylation Approaches for Piperidine Functionalization
| Method | Key Intermediate | Reagents | Position Functionalized | Reference |
| Enamide Alkylation | Enamide Anion | N-Chloropiperidine, Base (e.g., K₂O₂), Alkyl Halide | C-3 | mdpi.com |
| Iminium Ion Addition | Endo-cyclic Iminium Ion | N-Oxide, Activating Agent (e.g., Tf₂O), Nucleophile | C-2 (α-position) | organic-chemistry.orgchim.it |
Cyclization Reactions in Piperidine Ring Formation
Intramolecular and intermolecular cyclization reactions are fundamental to the de novo synthesis of the piperidine core. nih.gov These methods build the ring from acyclic precursors, offering a high degree of flexibility.
Common cyclization strategies include:
Reductive Amination of Dicarbonyl Compounds: A powerful method where a dicarbonyl compound (e.g., a dialdehyde (B1249045) or ketoaldehyde) reacts with an amine (like ammonia (B1221849) or a primary amine) in the presence of a reducing agent to form the piperidine ring in a single step. whiterose.ac.uk This "double reductive amination" approach is highly efficient for accessing polyhydroxylated piperidines from sugar-derived precursors. whiterose.ac.uk
Aza-Diels-Alder Reaction: A [4+2] cycloaddition between an aza-diene and a dienophile to construct the six-membered ring. This method allows for the formation of multiple stereocenters in a controlled manner.
Radical Cyclization: Intramolecular cyclization of unsaturated amines, often initiated by radical initiators like triethylborane, can form the piperidine ring. researchgate.net These reactions can proceed through complex radical cascades to yield polysubstituted products. researchgate.net
Alkene and Alkyne Cyclization: Metal-catalyzed reactions, using catalysts based on gold, palladium, or iridium, can effect the cyclization of amino-alkenes or amino-alkynes. nih.govresearchgate.net For example, gold(I)-catalyzed oxidative amination of non-activated alkenes can form substituted piperidines. nih.gov
Electroreductive Cyclization: This electrochemical method involves the reduction of an imine at a cathode to generate a radical anion, which then undergoes intramolecular cyclization. This technique offers a milder alternative to some traditional methods that require harsh reagents.
Table 2: Selected Cyclization Strategies for Piperidine Synthesis
| Cyclization Type | Precursors | Key Reagents/Catalysts | Reference |
| Double Reductive Amination | Dicarbonyl compound, Amine | Reducing agent (e.g., H₂, Pd(OH)₂/C) | whiterose.ac.uk |
| Radical Cyclization | 1,6-Enynes | Triethylborane (radical initiator) | researchgate.net |
| Alkene Cyclization | N-tethered alkenes | Gold(I) or Palladium(II) complexes | nih.gov |
| N-Heterocyclization | Primary amines, Diols | Cp*Ir complex | nih.gov |
Stereoselective Synthesis Strategies
Controlling the stereochemistry of substituents on the piperidine ring is critical for pharmacological applications. google.com Numerous stereoselective strategies have been developed to achieve this.
Chiral Auxiliaries: A chiral auxiliary, such as a D-arabinopyranosylamine, can be attached to an acyclic precursor. A domino Mannich–Michael reaction can then furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. Subsequent modifications and removal of the auxiliary yield enantiomerically enriched piperidine derivatives.
Catalyst-Controlled Stereoselection: Chiral catalysts are widely used to induce asymmetry. For example, rhodium-catalyzed C-H insertion reactions with chiral dirhodium tetracarboxylate catalysts can achieve high levels of diastereo- and enantioselectivity in the functionalization of piperidines. prepchem.com Similarly, palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes using a chiral pyridine-oxazoline (Pyox) ligand provides access to chiral β-acetoxylated piperidines. nih.gov
Chemo-enzymatic Approaches: The combination of chemical synthesis and biocatalysis offers a powerful tool for asymmetric synthesis. One such method involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. researchgate.net This chemo-enzymatic dearomatization of activated pyridines allows for the preparation of substituted piperidines with precise stereochemical control. researchgate.net
Substrate-Controlled Synthesis: In this approach, the existing stereocenters in a chiral starting material, often derived from the chiral pool (e.g., amino acids or carbohydrates), direct the stereochemical outcome of subsequent reactions. Gold-catalyzed cyclization of N-homopropargyl amides derived from chiral amines is one such example, leading to a highly modular and enantioselective synthesis of substituted piperidines.
Synthesis of N,2-Dimethyl-1-piperidinepropanamine and Analogues
The synthesis of the target compound, this compound, logically proceeds in two main stages following the formation of the 2-methylpiperidine (B94953) core: attachment of the propanamine side chain to the piperidine nitrogen and subsequent dimethylation of the terminal primary amine.
Introduction of the Propanamine Side Chain
A common and efficient method for introducing a 3-aminopropyl side chain onto a secondary amine like 2-methylpiperidine is a two-step sequence involving a Michael addition followed by a reduction.
Aza-Michael Addition to Acrylonitrile: 2-Methylpiperidine can undergo a conjugate addition (aza-Michael reaction) to acrylonitrile. This reaction adds the piperidine nitrogen to the β-carbon of acrylonitrile, forming the intermediate 3-(2-methylpiperidin-1-yl)propanenitrile. This reaction is often catalyzed by bases or, in more recent developments, by catalysts like copper nanoparticles under mild conditions.
Reduction of the Nitrile: The resulting propanenitrile intermediate is then reduced to the corresponding primary amine, N-(3-aminopropyl)-2-methylpiperidine. This reduction can be achieved using various reducing agents. Catalytic hydrogenation using catalysts such as Raney Nickel or rhodium is a common industrial method. Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be employed in a laboratory setting.
This two-step process provides a reliable route to the key diamine intermediate required for the final step in the synthesis of this compound.
N-Methylation and Dimethylation Strategies
The final step in the synthesis is the exhaustive methylation of the terminal primary amino group of N-(3-aminopropyl)-2-methylpiperidine to form the tertiary N,N-dimethylamine.
The Eschweiler-Clarke reaction is the classical and most widely used method for this transformation. This one-pot reaction utilizes excess formic acid and formaldehyde (B43269) to methylate primary or secondary amines. nih.gov
The mechanism proceeds as follows:
The primary amine reacts with formaldehyde to form an imine (via a hemiaminal intermediate).
Formic acid then acts as a hydride donor, reducing the imine to a secondary (monomethylated) amine, releasing carbon dioxide in the process.
This process repeats, with the newly formed secondary amine reacting with another molecule of formaldehyde to form an iminium ion.
The iminium ion is subsequently reduced by formic acid to yield the final tertiary (dimethylated) amine.
A key advantage of the Eschweiler-Clarke reaction is that the methylation stops at the tertiary amine stage, as it is impossible for the tertiary amine to form another imine or iminium ion with formaldehyde, thus preventing the formation of quaternary ammonium (B1175870) salts. The reaction is typically performed in an aqueous solution near boiling temperatures and is known for providing good yields of the desired N,N-dimethylated product. whiterose.ac.uk
Table 3: Reagents for N,N-Dimethylation via the Eschweiler-Clarke Reaction
| Substrate | Carbon Source | Reducing Agent | Key Features | References |
| Primary Amine | Formaldehyde (HCHO) | Formic Acid (HCOOH) | One-pot reaction; stops at tertiary amine; irreversible due to CO₂ evolution. | nih.govwhiterose.ac.uk |
Advanced Synthetic Techniques and Yield Optimization
The synthesis of substituted piperidines, such as this compound, is a focal point in organic synthesis due to the prevalence of the piperidine motif in pharmaceuticals. rsc.orgresearchgate.net Advanced synthetic strategies often focus on constructing the chiral 2-methylpiperidine core with high stereoselectivity, which is a key structural component. rsc.orgnih.gov
One of the primary advanced methods for creating the piperidine ring is the catalytic hydrogenation of pyridine (B92270) precursors. researchgate.netnih.gov This fundamental process has been refined to overcome challenges such as harsh reaction conditions (high temperature and pressure) and to achieve stereoselectivity. nih.gov Iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been developed, offering an efficient route to enantioenriched 2-substituted piperidines. For instance, using an iridium catalyst with the MeO-BoQPhos ligand has yielded high levels of enantioselectivity in the hydrogenation of various 2-alkyl-pyridinium salts. nih.gov This method represents a significant improvement over older techniques, providing much higher enantiomeric ratios for products like 2-methylpiperidine. nih.gov
Intramolecular cyclization reactions provide another sophisticated pathway to substituted piperidines. nih.gov These methods involve the formation of the piperidine ring from an acyclic precursor containing a nitrogen source and other reactive groups. nih.gov Techniques such as intramolecular aza-Michael reactions, metal-catalyzed cyclizations (e.g., using nickel or rhodium), and acid-mediated stereoselective cyclizations have been employed to construct the piperidine skeleton with good to excellent yields and diastereoselectivity. nih.gov
For yield optimization, the choice of catalyst, solvent, and reaction conditions is critical. In the context of pyridine hydrogenation, catalyst systems and conditions have been developed to be chemoselective, reducing the pyridine ring without affecting other sensitive functional groups on the molecule. nih.gov Large-scale synthesis has been achieved using methods like base-induced intramolecular aza-Michael reactions, where the choice of base (e.g., TBAF over cesium carbonate) was crucial for scalability due to solubility issues. nih.gov
| Technique | Catalyst/Reagent | Key Feature | Reference |
|---|---|---|---|
| Enantioselective Hydrogenation | Ir-MeO-BoQPhos | High enantioselectivity for 2-alkylpiperidines. | nih.gov |
| Intramolecular aza-Michael Reaction | TBAF (base) | Suitable for large-scale synthesis of trans-piperidines. | nih.gov |
| Intramolecular Alder-ene Reaction | Nickel Catalyst | High diastereo- and enantioselectivities. | nih.gov |
| Diastereoselective Cyclization | Corey–Chaykovsky Reaction | Generates multiple stereogenic centers with high diastereoselectivity. | rsc.org |
Derivatization Strategies for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. For piperidine-containing molecules, derivatization strategies often focus on modifying the piperidine ring, altering side chains, and controlling stereochemistry. nih.govnih.gov
The piperidine ring is a common target for modification in SAR studies. ijnrd.org Functionalization can involve introducing various substituents onto the ring to explore steric and electronic effects. researchgate.net For example, creating polysubstituted piperidine analogs can lead to compounds with a range of biological activities. ajchem-a.com The synthesis of such derivatives can be achieved through multi-component, one-pot reactions, which offer an efficient way to generate molecular diversity. ajchem-a.com
Modifying the side chain attached to the piperidine nitrogen is a crucial strategy for probing interactions with biological targets. For this compound, the propanamine side chain offers several points for alteration.
Key modifications can include:
Chain Length: The optimal length of an alkyl linker between a heterocyclic ring and another pharmacophoric group can be critical for activity. Studies on related compounds have shown that linker length can significantly influence receptor affinity. nih.gov Varying the three-carbon chain to a two- or four-carbon chain could assess the spatial requirements of the binding site.
Terminal Amine Group: The terminal amine can be modified to alter its basicity and hydrogen bonding capacity. This includes alkylation (e.g., converting the primary amine to secondary or tertiary amines) or acylation to form amides. Such changes can drastically alter the molecule's physicochemical properties and its interactions with target proteins. dovepress.com
Chain Rigidity: Introducing double or triple bonds into the side chain can restrict conformational flexibility. For instance, propargylamine (B41283) analogs of piperidines have been synthesized and evaluated for various biological activities. ajchem-a.comresearchgate.net
| Modification Site | Strategy | Potential Impact | Reference |
|---|---|---|---|
| Piperidine Ring | Introduce substituents (e.g., alkyl, aryl) | Probe steric/electronic requirements of binding pocket. | researchgate.netajchem-a.com |
| Piperidine Ring | Replace with other heterocycles (e.g., piperazine) | Evaluate the role of the core scaffold and pKa. | nih.gov |
| Propanamine Chain | Vary chain length (e.g., ethylamine, butylamine) | Determine optimal distance between pharmacophores. | nih.gov |
| Terminal Amine | Convert to amides or substituted amines | Alter hydrogen bonding and basicity. | dovepress.com |
Stereochemistry plays a pivotal role in the biological activity of chiral molecules. nih.gov For this compound, the chiral center is at the C2 position of the piperidine ring, bearing a methyl group. The synthesis and biological evaluation of individual enantiomers, (R)- and (S)-2-methylpiperidine derivatives, are critical for understanding stereochemical implications.
Enantioselective synthesis is key to accessing stereochemically pure compounds. nih.gov Asymmetric hydrogenation of pyridinium (B92312) salts is a powerful method to produce enantioenriched 2-alkyl piperidines, allowing for the isolation and study of individual enantiomers. nih.gov For example, the hydrogenation of 2-methylpyridinium salt can be optimized to yield the 2-methylpiperidine product with a significant improvement in the enantiomeric ratio. nih.gov
The spatial arrangement of substituents on the piperidine ring (cis/trans isomerism) is also crucial. The relative stereochemistry of substituents can be controlled through synthetic strategy, for example, by using thermodynamically controlled epimerization to convert a cis-isomer into a more stable trans-isomer. rsc.org SAR studies on related 3,4-disubstituted piperidine analogs have revealed that different stereoisomers can exhibit vastly different biological profiles, such as selectivity for different monoamine transporters. nih.gov For instance, in one series, the (-)-cis and (+)-trans isomers showed selectivity for certain transporters, while the (-)-trans and (+)-cis isomers were selective for others. nih.gov This highlights that the specific 3D arrangement of functional groups dictated by the stereochemistry is a key determinant of molecular recognition and potency.
Analytical Chemistry and Characterization Techniques for N,2 Dimethyl 1 Piperidinepropanamine
Spectroscopic Methods in Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural analysis of organic molecules like N,2-Dimethyl-1-piperidinepropanamine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the molecular structure, including connectivity and stereochemistry. For this compound, ¹H and ¹³C NMR would be fundamental for structural confirmation.
Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), would be employed to establish the connectivity between protons and carbons. The conformational analysis of the piperidine (B6355638) ring is of particular interest. The chemical shifts and coupling constants of the ring protons can provide insights into the preferred chair conformation and the axial or equatorial orientation of the substituents. researchgate.net In N-alkylpiperidines, the nature of the N-alkyl group influences the chemical shifts of the ring carbons, which can be analyzed to understand conformational preferences. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on similar structures Note: This is a hypothetical table based on general principles for similar compounds, as specific experimental data for this compound is not readily available.
| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |
| Piperidine Ring Protons | ¹H NMR | 1.0 - 3.0 | Complex multiplets due to diastereotopic protons and conformational exchange. |
| Propanamine Chain Protons | ¹H NMR | 1.5 - 3.5 | Distinct signals for the three methylene (B1212753) groups, with splitting patterns indicating neighboring protons. |
| N-Methyl Protons | ¹H NMR | 2.0 - 2.5 | Singlet or doublet depending on coupling to the propanamine chain. |
| C2-Methyl Protons | ¹H NMR | 0.8 - 1.2 | Doublet due to coupling with the adjacent proton on the piperidine ring. |
| Piperidine Ring Carbons | ¹³C NMR | 20 - 60 | Distinct signals for each of the five unique carbons in the ring. |
| Propanamine Chain Carbons | ¹³C NMR | 20 - 60 | Three distinct signals for the propyl chain carbons. |
| N-Methyl Carbon | ¹³C NMR | 30 - 45 | Characteristic shift for a methyl group attached to a nitrogen. |
| C2-Methyl Carbon | ¹³C NMR | 15 - 25 | Typical chemical shift for a methyl group on a saturated ring. |
Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak corresponding to its molecular weight, confirming its identity.
The fragmentation pattern would be characteristic of the molecule's structure. For instance, fragmentation of related piperidine-containing compounds often involves cleavage of the bonds adjacent to the nitrogen atom and within the side chain. The fragmentation of N,N-dimethyl-1,3-propanediamine, a structurally related compound, shows characteristic fragment ions that can be used for its identification. spectrabase.com High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental formula. GC-MS is a particularly powerful technique for identifying and quantifying volatile impurities. nist.gov
Table 2: Expected Mass Spectrometry Data for this compound Note: This table is based on the expected fragmentation of the molecule, as a published mass spectrum for this compound is not available.
| Parameter | Expected Value | Technique |
| Molecular Formula | C₁₀H₂₂N₂ | - |
| Molecular Weight | 170.30 | MS |
| [M]+ | m/z 170 | EI-MS |
| Major Fragment Ions | Dependent on ionization method, likely fragments from cleavage of the propanamine chain and piperidine ring. | EI-MS/MS |
Chromatographic Separation Techniques
Chromatographic methods are essential for separating the target compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds and for quantifying the main component and any impurities. For a basic compound like this compound, reversed-phase HPLC would likely be the method of choice. Due to the lack of a strong chromophore in the molecule, UV detection might be challenging unless derivatization is employed. nih.gov Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be used. A well-developed HPLC method would be able to separate the main peak from any potential process-related impurities or degradation products.
Table 3: Illustrative HPLC Method Parameters for Amines (based on methods for related compounds) Note: These are general parameters and would require optimization for this compound.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and water with a buffer (e.g., phosphate (B84403) or acetate) and an ion-pairing agent if necessary. |
| Flow Rate | 1.0 mL/min |
| Detection | UV (if derivatized), ELSD, CAD, or MS |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) for Volatile Analysis
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC analysis. A GC method, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, would be effective for assessing the purity and identifying any volatile impurities. The choice of the GC column is critical, and for amines, columns with a stationary phase designed to reduce peak tailing are often used. researchgate.net A method for detecting 3-methylamino-1,2-propanediol (B1225494) by GC has been developed, which could provide a starting point for method development for this compound. google.compatsnap.com
Table 4: General GC Method Parameters for Volatile Amines Note: Specific conditions would need to be developed and optimized for this compound.
| Parameter | Condition |
| Column | Capillary column suitable for amines (e.g., CP-Volamine) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | A temperature gradient program to ensure separation of components with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Validation of Analytical Procedures in Research
The validation of analytical procedures is a critical step to ensure that the methods are suitable for their intended purpose. nihs.go.jp According to the International Council for Harmonisation (ICH) guidelines, analytical method validation involves demonstrating that the procedure is specific, linear, accurate, precise, and robust. ich.orgeuropa.eueuropa.eu
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that there is no interference from impurities, degradation products, or placebo components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
While a specific validated method for this compound is not documented in readily available literature, any developed analytical procedure for its analysis in a research or quality control setting would need to undergo such validation to ensure the reliability of the generated data.
Advanced Techniques for Metabolite Identification in Preclinical Studies
The identification of drug metabolites in complex biological matrices presents a significant analytical challenge. nih.gov The inherent complexity of these samples, containing numerous endogenous compounds, requires highly selective and sensitive analytical methods. Furthermore, the structural diversity of potential metabolites, including isomers, necessitates techniques that can provide detailed structural information. nih.govnih.gov
In a hypothetical preclinical study of this compound, samples such as plasma, urine, and liver microsome incubations would be analyzed by LC-IM-MS. The resulting data would be processed to detect parent drug-related material. Potential metabolic transformations for this compound could include N-demethylation, hydroxylation of the piperidine ring or propyl chain, and subsequent oxidation to a carboxylic acid.
The table below illustrates the type of data that would be generated in such a study.
| Putative Metabolite | Proposed Biotransformation | Theoretical m/z [M+H]⁺ | Hypothetical CCS (Ų) |
| M1 | N-demethylation | 171.1856 | 135.2 |
| M2 | Hydroxylation | 201.1961 | 142.8 |
| M3 | N-demethylation and Hydroxylation | 187.1805 | 139.5 |
| M4 | Carboxylation | 215.1754 | 145.1 |
This table is for illustrative purposes and contains hypothetical data.
The unique CCS values for each metabolite, including potential isomers of hydroxylated metabolites (M2), would aid in their confident identification. nih.gov Furthermore, IM-MS can help to reduce the complexity of the mass spectra by separating drug-related ions from background matrix components, leading to cleaner fragmentation spectra for structural elucidation. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a robust and highly reproducible analytical technique that provides detailed structural information about metabolites in a non-destructive manner. nih.gov In the context of preclinical studies, NMR-based metabolomics can be employed in an untargeted fashion to obtain a comprehensive snapshot of the metabolic changes occurring in a biological system in response to the administration of a drug candidate like this compound. benthamdirect.comresearchgate.net This approach analyzes biofluids such as urine and plasma to identify endogenous metabolites whose concentrations are altered, thus revealing the metabolic pathways perturbed by the compound or its metabolites. frontiersin.orgnih.gov
One-dimensional (1D) ¹H NMR experiments are often used for initial screening due to their high-throughput nature. frontiersin.org For more detailed structural elucidation and to overcome signal overlap, two-dimensional (2D) NMR techniques, such as ¹H-¹H COSY (Correlation Spectroscopy) and ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), are employed. nih.govnih.gov
In a preclinical investigation of this compound, urine samples from dosed animals would be compared to those from a control group. Statistical analysis of the NMR data would highlight significant changes in the metabolic profiles. For instance, alterations in metabolites related to energy metabolism, amino acid metabolism, or gut microbiome activity might be observed.
The following table provides a hypothetical summary of findings from an NMR-based metabolomics study.
| Affected Metabolic Pathway | Key Metabolites with Altered Levels | Observed Change in Dosed Group |
| Tricarboxylic Acid (TCA) Cycle | Citrate, Succinate | ↓ |
| Amino Acid Metabolism | Alanine, Valine | ↑ |
| Gut Microbiome Metabolism | Trimethylamine N-oxide (TMAO) | ↓ |
This table is for illustrative purposes and contains hypothetical data.
Such findings would provide valuable insights into the systemic effects of this compound and could help to identify potential biomarkers of effect or toxicity early in the drug development process. benthamdirect.comresearchgate.net
Structure Activity Relationships Sar and Structural Determinants of Biological Interactions
Methodologies for SAR Studies
The investigation of SAR for piperidine-containing compounds employs a variety of methodologies, ranging from the synthesis of analogue libraries to sophisticated computational modeling.
A primary method for elucidating SAR is the design and synthesis of a series of analogues where specific parts of the lead compound, in this case, N,2-Dimethyl-1-piperidinepropanamine, are systematically modified. This allows researchers to probe the importance of different structural features for biological activity.
The synthesis of piperidine (B6355638) derivatives can be approached through several routes, including the hydrogenation of corresponding pyridine (B92270) precursors, various cyclization reactions, and multicomponent reactions. For instance, the synthesis of 2,4-disubstituted 1-alkylpiperidines can be achieved through the stereoselective hydrogenation of unsaturated piperidinones followed by the reduction of the lactam group.
Systematic exploration involves creating a library of compounds with variations in key positions. For this compound, this could involve:
Modification of the piperidine ring: Introducing or altering substituents at different positions.
Alteration of the propanamine chain: Varying the length of the alkyl chain or introducing conformational constraints.
Changes to the N-substituents: Replacing the N,N-dimethyl groups with other alkyl or aryl groups.
An example of systematic exploration is seen in the development of 3,5-diamino-piperidine derivatives as antibacterial agents. In this case, various "headpiece" analogues were linked to the piperidine core to explore the impact on their ability to inhibit bacterial translation. nih.gov
Computational chemistry plays a significant role in modern SAR studies, offering insights that can guide the synthesis of new analogues and help to rationalize experimental findings. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
These models can be built using a variety of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and steric features. By correlating these descriptors with biological activity data, a predictive model can be developed. Such models can then be used to estimate the activity of virtual compounds before they are synthesized, thus prioritizing the most promising candidates.
Molecular docking is another powerful computational technique. It predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This can help to visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for binding affinity. For piperidine derivatives, docking studies can help to understand how different substituents on the piperidine ring or modifications to the side chain affect the binding mode and affinity for a particular biological target.
Influence of Piperidine Ring Substituents on Biological Activities
The substituents on the piperidine ring, including their position and stereochemistry, can have a profound impact on the biological activity of a compound.
The presence of a methyl group on the piperidine ring of this compound is a critical structural feature. Its position and stereochemistry can significantly influence receptor binding and functional activity.
Studies on related 3-methyl-4-(N-phenyl amido)piperidines, which have shown potent analgesic activity, highlight the importance of stereochemistry. For example, the cis-diastereomer of one such compound was found to be significantly more potent than the corresponding trans-diastereomer, demonstrating that the relative orientation of the substituents on the piperidine ring is crucial for optimal interaction with the biological target.
The position of the methyl group is also a key determinant of activity. In the case of this compound, the methyl group is at the 2-position. Research on other 2-methylpiperidine (B94953) derivatives has shown that this substitution can impact conformational flexibility and receptor affinity. The addition of a 2-methyl group can diminish the affinity for certain receptors, possibly due to unfavorable steric interactions with the binding site.
The stereochemistry of fentanyl analogues, which also feature a piperidine ring, further underscores the importance of substituent orientation. The presence and configuration of a 3-methyl group in 3-methylfentanyl, for instance, create multiple stereoisomers with distinct pharmacological profiles.
| Compound Class | Substituent | Position | Stereochemistry | Observed Effect on Activity |
| 3-Methyl-4-(N-phenyl amido)piperidines | Methyl | 3 | Cis | Significantly higher analgesic potency compared to the trans isomer. |
| 2-Methyl-3-carbethoxy-3-(m-hydroxyphenyl)piperidines | Methyl | 2 | - | Diminished affinity at the µ-opioid receptor. |
| 3-Methylfentanyl Analogues | Methyl | 3 | Cis/Trans | Creates distinct stereoisomers with varying potencies. |
Beyond methyl groups, other substitutions on the piperidine ring can dramatically alter the biological activity of a compound. The nature, size, and electronic properties of the substituent all play a role in determining how the molecule interacts with its target.
In the development of inhibitors for Mycobacterium tuberculosis, SAR studies of piperidine derivatives revealed that substitutions on an associated phenyl ring had a significant impact on inhibitory and antibacterial activity. For instance, meta- and para-halogenated derivatives showed improved activity compared to the unsubstituted analogue, while ortho-derivatives had a lesser effect. This indicates that the position of the substituent is critical for optimizing interactions with the target enzyme. ucsd.edu
The introduction of polar groups, such as hydroxyl or carboxyl groups, can also influence target binding and pharmacokinetic properties. These groups can form additional hydrogen bonds with the receptor, potentially increasing affinity. However, they also increase the polarity of the molecule, which can affect its ability to cross cell membranes.
Role of the Propanamine Chain and N-Substituents in Molecular Recognition
The length and flexibility of the side chain that connects the piperidine ring to the terminal nitrogen are important determinants of biological activity. Studies on various classes of compounds have shown that there is often an optimal chain length for a particular receptor. A chain that is too short may not allow the key functional groups to reach their respective binding pockets, while a chain that is too long may introduce conformational flexibility that is entropically unfavorable for binding.
For example, in a series of dipeptide derivatives, the length of the linker between two piperidine rings was found to be critical for antibacterial activity. This suggests that the linker plays a key role in positioning the two piperidine moieties for optimal interaction with the bacterial target.
Modification of the N-substituents can have a profound effect on activity. Replacing the dimethyl groups with larger alkyl groups can lead to steric clashes with the receptor, reducing affinity. Conversely, in some cases, larger or more complex N-substituents can form additional favorable interactions, leading to increased potency. For instance, in a series of nicotinic agonists based on dimethylphenylpiperazinium (B86806) iodide (DMPP), systematic modulation of the substituents on the piperazinium nitrogen led to compounds with significantly higher affinity for nicotinic receptors. nih.gov
The following table summarizes the general influence of the propanamine chain and N-substituents on the biological activity of piperidine-containing compounds.
| Molecular Feature | Modification | General Effect on Biological Activity |
| Propanamine Chain | Altering length | Can significantly impact potency; an optimal length often exists for a given target. |
| Introducing rigidity | Can pre-organize the molecule in a bioactive conformation, potentially increasing affinity. | |
| N-Substituents | Varying alkyl groups | Can affect steric interactions and the basicity of the nitrogen, influencing binding affinity. |
| Introducing polar groups | May form additional hydrogen bonds but can also alter pharmacokinetic properties. |
Length and Branching Effects of the Alkyl Chain
The propanamine side chain, which connects the 2-methylpiperidine ring to the terminal dimethylamino group, plays a pivotal role in the molecule's interaction with biological systems. The length and branching of this alkyl chain are critical determinants of activity, influencing factors such as binding affinity, selectivity, and pharmacokinetic properties.
Studies on related N-alkyl piperidine and piperazine (B1678402) derivatives have demonstrated that modifications to the length of the N-alkyl side chain can significantly impact biological efficacy. For instance, in a series of CXCR4 antagonists, the replacement of a butylamine (B146782) side chain with various N-alkyl piperazine and piperidine moieties revealed that the nature of this chain was crucial for retaining activity and improving metabolic stability. nih.gov Research on lipopeptide antibiotics also highlights the importance of the N-terminal lipid chain length, where optimal lengths were identified to maximize antibacterial activity. nih.govqub.ac.uk Shorter or longer chains often lead to a decrease in potency, suggesting that the alkyl chain's length must be optimal to correctly position the terminal functional group for interaction with its target. nih.gov
Branching of the alkyl chain can also introduce significant effects. The introduction of methyl groups or other substituents on the chain can alter the molecule's conformation, lipophilicity, and steric profile. This can lead to enhanced binding through improved hydrophobic interactions or, conversely, diminished activity due to steric hindrance at the binding site. The specific three-carbon length of the propanamine chain in this compound is therefore likely a result of optimization for a particular biological target, providing the necessary spacing and flexibility for effective interaction.
Table 1: Influence of Alkyl Chain Characteristics on Biological Activity of Piperidine Analogues
| Structural Modification | Observed Effect on Biological Activity | Potential Rationale |
|---|---|---|
| Variation in Alkyl Chain Length | Can lead to a decrease or increase in potency, with an optimal length often observed. nih.gov | Affects the positioning of terminal functional groups within a binding site. |
| Introduction of Branching | May enhance or diminish activity. | Alters lipophilicity, conformation, and can introduce steric hindrance or favorable interactions. |
| Replacement with Cyclic Structures | Can improve metabolic stability and retain activity. nih.gov | Constrains the conformation, potentially favoring a bioactive form, and can block metabolic pathways. |
Significance of Dimethylation on Terminal Nitrogen
The presence of a dimethylamino group at the terminus of the propanamine side chain is a key structural feature. The methylation of the terminal nitrogen has several important implications for the molecule's chemical properties and biological activity.
Firstly, the dimethylation renders the terminal nitrogen a tertiary amine. This influences its basicity (pKa) compared to a primary or secondary amine, which in turn affects the molecule's ionization state at physiological pH. The degree of protonation is critical for interactions with biological targets, such as forming salt bridges with acidic amino acid residues in a protein binding pocket.
Secondly, the two methyl groups contribute to the steric bulk around the nitrogen atom. This can influence the molecule's binding selectivity and prevent unwanted interactions. In a study of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, the dimethylamino moiety was a component of compounds synthesized and evaluated for antiallergic activity. nih.gov
Table 2: Functional Significance of the Terminal Dimethylamino Group
| Feature | Chemical/Biological Implication | Reference/Rationale |
|---|---|---|
| Tertiary Amine | Influences basicity (pKa) and ionization state at physiological pH, affecting potential ionic interactions. | General chemical principles. |
| Steric Bulk | Can contribute to binding selectivity and prevent non-specific interactions. | General principles of medicinal chemistry. |
| Electron-Donating Nature | Can enhance antioxidant capacity in certain molecular scaffolds. ajchem-a.com | Electronic effects on molecular properties. |
| Increased Lipophilicity | Affects membrane permeability and pharmacokinetic properties. | Contribution of methyl groups to overall lipophilicity. |
Conformational Analysis and Bioactive Conformations
The propanamine side chain itself has multiple rotatable bonds, allowing it to adopt a wide range of conformations. It is likely that only a subset of these conformations, known as the "bioactive conformations," are suitable for binding to a specific biological target. ub.edu Computational and experimental studies on N-methyl piperidine have identified distinct chair and twist conformers, indicating the conformational flexibility of the piperidine ring itself. rsc.org The bioactive conformation is not necessarily the lowest energy conformation in solution, but it must be energetically accessible. ub.edu The specific spatial relationship between the 2-methylpiperidine ring and the terminal dimethylamino group, as defined by the molecule's conformation, is a critical determinant of its biological function.
Table 3: Conformational Considerations for this compound
| Molecular Fragment | Conformational Feature | Influencing Factors |
|---|---|---|
| Piperidine Ring | Typically adopts a chair conformation, but twist forms are possible. rsc.org | Minimization of steric and torsional strain. |
| 2-Methyl Group | Can be in an axial or equatorial position. Studies on related compounds suggest a preference for axial. nih.gov | Steric interactions with the N-substituent and other ring atoms. |
| Propanamine Side Chain | Multiple rotatable bonds lead to a range of possible conformations. | Rotation around single bonds. |
| Overall Molecule | A specific "bioactive conformation" is required for interaction with a biological target. ub.edu | The energetic accessibility of the binding-competent conformer from the ground state solution conformers. |
Based on a comprehensive search of available scientific literature, there is no retrievable preclinical research data for the specific chemical compound "this compound" corresponding to the detailed outline requested. Information regarding its molecular interactions, such as receptor binding affinities, enzyme inhibition profiles, and cellular pathway modulation, is not present in the public scientific record. Furthermore, there are no published in vivo studies in animal models that would allow for an elucidation of its mechanistic properties, including any potential effects on neurotransmitter systems, vasodilation, or pain pathways.
Consequently, it is not possible to generate the scientific article as instructed due to the absence of foundational research findings for this particular compound.
Mechanistic Investigations and Target Engagement in Preclinical Research Models
In Vivo Studies in Animal Models for Mechanistic Elucidation
Exploration of Cellular Dysfunction Mechanisms
Currently, there is no available research that explores the mechanisms of cellular dysfunction potentially induced by N,2-Dimethyl-1-piperidinepropanamine. Scientific inquiry into how this compound may affect cellular processes, such as mitochondrial function, membrane integrity, oxidative stress, or apoptotic pathways, has not been documented in peer-reviewed literature. Consequently, there are no established findings or data tables to report regarding its impact on cellular health or pathology.
Allosteric Modulation and Orthosteric Binding Site Analysis
Similarly, the scientific literature is devoid of any studies concerning the allosteric modulation or orthosteric binding site analysis of this compound. There is no information to suggest that this compound has been evaluated for its ability to bind to the primary (orthosteric) or secondary (allosteric) sites of any receptor, enzyme, or other biological target. As a result, no data on its binding affinity, cooperativity, or functional impact on target proteins is available.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.
Prediction of Binding Poses and Affinities
There are no specific studies in the available scientific literature that detail the use of molecular docking to predict the binding poses and affinities of N,2-Dimethyl-1-piperidinepropanamine with any biological receptor. Consequently, there is no data to present on its potential binding energies or preferred interaction geometries with specific protein targets.
Identification of Key Interacting Residues
As no molecular docking studies have been published for this compound, there is no information available regarding key amino acid residues that may interact with this compound within a protein's binding site. Such studies would typically identify hydrogen bonds, hydrophobic interactions, and other forces, but this analysis has not been performed or published for this molecule.
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. This method provides detailed information on the conformational flexibility of molecules and their dynamic interactions with their environment.
Analysis of Dynamic Binding Events
A search of the scientific literature did not yield any studies that have employed molecular dynamics simulations to analyze the dynamic binding events of this compound with a receptor. Such simulations would provide insight into the stability of the ligand-receptor complex and the pathway of binding and unbinding, but this information is not available for this compound.
Solvent Effects and Protein Flexibility
Similarly, there is no published research on the use of molecular dynamics simulations to investigate the influence of solvent on the conformation of this compound or its effect on the flexibility of a target protein upon binding.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
QM/MM methods are a class of computational techniques that combine the accuracy of quantum mechanics for a small, critical region of a system (e.g., a ligand and the active site of an enzyme) with the efficiency of molecular mechanics for the larger, surrounding environment. This approach is often used to study chemical reactions and detailed electronic interactions in biological systems. A comprehensive literature search found no instances of QM/MM approaches being applied to study this compound.
Reaction Mechanism Elucidation at the Atomic Level
Computational chemistry provides invaluable insights into the step-by-step process of chemical reactions. Using methods like Density Functional Theory (DFT), researchers can map out the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. For a compound like this compound, this could be applied to understand its metabolic pathways or its mechanism of action if it were to act as an inhibitor that forms a covalent bond.
Detailed atomic-level studies would involve:
Identifying Reactants, Products, and Intermediates: Defining the starting and ending points of the chemical transformation.
Locating Transition States: Finding the highest energy point along the reaction coordinate, which is crucial for determining the reaction rate.
Calculating Activation Energies: The energy barrier that must be overcome for the reaction to occur.
Without specific reactions involving this compound being studied, no concrete mechanistic data can be presented.
Quantitative Structure-Activity Relationships (QSAR) and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are then used to predict the activity of new, unsynthesized molecules.
A typical QSAR workflow for a series of analogs of this compound would involve:
Data Set Collection: Compiling a list of structurally similar molecules with experimentally determined biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each molecule.
Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to create a predictive model.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
As no such study has been published for this compound and its analogs, no QSAR models or their statistical parameters can be reported.
Virtual Screening and Library Design
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, its chemical scaffold could be used as a starting point for virtual screening campaigns.
Methods for virtual screening include:
Ligand-Based Virtual Screening (LBVS): Searching for molecules that are structurally or pharmacophorically similar to a known active compound.
Structure-Based Virtual Screening (SBVS): Docking candidate molecules into the three-dimensional structure of a biological target to predict binding affinity and pose.
Following virtual screening, the identified hits can inform the design of a focused library of new derivatives of this compound with potentially improved activity, selectivity, or pharmacokinetic properties. The lack of a known biological target or activity for this compound precludes any discussion of specific virtual screening campaigns or library designs.
Role of N,2 Dimethyl 1 Piperidinepropanamine As a Research Probe or Tool
Utility in Probing Specific Biological Pathways
There is no available scientific literature detailing the use of N,2-Dimethyl-1-piperidinepropanamine to probe any specific biological pathways. General research on substituted piperidine (B6355638) structures indicates their potential to interact with various biological targets, but no such activity has been documented for this specific compound.
Applications in Chemical Biology Research Methodologies
No records exist of this compound being utilized as a tool within chemical biology research methodologies. While the piperidine scaffold is common in the design of chemical probes, this particular derivative has not been featured in published studies.
Future Directions and Emerging Research Avenues
Integration of Multi-Omics Data for Comprehensive Understanding
A systems biology approach, which examines the entirety of a biological system rather than isolated parts, is critical for fully understanding the effects of a chemical compound. nih.gov The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful method to unravel the complex interactions between N,2-Dimethyl-1-piperidinepropanamine and biological systems. nih.gov This holistic strategy can illuminate the compound's mechanism of action, identify biomarkers, and reveal its impact on interconnected cellular pathways. nih.govnih.gov
By exposing relevant biological models (e.g., cell lines or organoids) to this compound, researchers can generate multi-layered data. Transcriptomics would reveal which genes are up- or down-regulated in response to the compound. Proteomics would identify changes in protein expression and post-translational modifications, while metabolomics would provide a snapshot of the metabolic pathways that are altered. youtube.com Integrating these datasets can create a detailed map of the compound's influence, moving beyond a single-target perspective to a network-level understanding of its physiological effects.
Table 1: Potential Insights from Multi-Omics Approaches for this compound
| Omics Discipline | Potential Insights for this compound Research |
|---|---|
| Genomics | Identifies genetic variations (e.g., SNPs in receptors or metabolizing enzymes) that may influence individual responses to the compound. |
| Transcriptomics | Reveals changes in gene expression patterns, highlighting the cellular pathways and biological processes affected by the compound. |
| Proteomics | Quantifies alterations in protein levels and modifications, directly identifying the molecular machinery that the compound interacts with or influences. youtube.com |
| Metabolomics | Measures changes in endogenous small-molecule metabolites, providing a functional readout of the compound's effect on cellular physiology and metabolic state. youtube.com |
Advanced Computational Methodologies for Predictive Research
Modern drug discovery heavily relies on in silico or computational methods to predict the properties of chemical compounds, thereby saving significant time and resources. researchgate.netwindows.net For this compound, advanced computational methodologies can be employed to forecast its biological activities, evaluate its pharmacokinetic profile, and guide the design of more potent and specific derivatives.
Molecular docking is a key computational technique used to predict how a molecule binds to a macromolecular target. tandfonline.comresearchgate.net This method could be used to screen this compound against libraries of known protein structures to identify potential biological targets. clinmedkaz.org Following docking, molecular dynamics simulations can provide insights into the stability of the compound-protein complex over time. nih.gov Furthermore, predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) can assess the compound's drug-like properties at an early stage. researchgate.netwindows.net These computational tools allow researchers to prioritize experimental studies and focus on the most promising avenues. researchgate.net
Table 2: Application of Computational Methodologies in this compound Research
| Computational Method | Specific Application for Predictive Research |
|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of the compound to various protein targets, helping to identify its mechanism of action. tandfonline.comnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Models the relationship between the chemical structure of piperidine (B6355638) derivatives and their biological activity to guide the synthesis of more effective analogs. |
| ADMET Prediction | Forecasts pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity, identifying liabilities early in the research process. researchgate.netwindows.net |
| Molecular Dynamics Simulation | Simulates the movement of the compound and its target protein over time to assess the stability of their interaction and conformational changes. nih.gov |
Exploration of Novel Target Classes for Mechanistic Studies
While research into a compound may focus on a primary or expected target, exploring novel and unconventional target classes can uncover new therapeutic applications. The piperidine structure is versatile and known to interact with a wide range of biological targets. ijnrd.orgclinmedkaz.org Future mechanistic studies on this compound should therefore extend beyond obvious target families.
For instance, many piperidine derivatives are known to interact with ion channels, such as voltage-gated potassium (Kv) or calcium (CaV) channels. clinmedkaz.org Others have been found to target enzymes involved in critical cellular processes, like tubulin polymerization, which is relevant in cancer research. nih.gov Additionally, sigma receptors have emerged as a significant target for piperidine-based compounds, particularly in the context of central nervous system disorders. tandfonline.com Investigating the activity of this compound against a diverse panel of such targets could reveal previously unknown mechanisms and expand its potential pharmacological profile. This broad-based screening approach is essential for identifying unique biological activities and repositioning the compound for new indications.
Table 3: Potential Novel Target Classes for this compound
| Potential Target Class | Rationale for Investigation |
|---|---|
| Ion Channels | Various piperidine compounds are known modulators of voltage-gated ion channels, suggesting a potential role in neurological or cardiovascular function. clinmedkaz.org |
| Enzymes (e.g., Tubulin, Kinases) | The piperidine scaffold is present in numerous enzyme inhibitors; exploring this activity could uncover applications in oncology or inflammatory diseases. nih.gov |
| Sigma Receptors (σ1R, σ2R) | These receptors are common targets for piperidine derivatives and are implicated in pain, neuroprotection, and psychiatric disorders. tandfonline.com |
| G-Protein Coupled Receptors (GPCRs) | Beyond common monoamine receptors, screening against orphan or less-studied GPCRs could reveal unique signaling pathway modulation. |
Q & A
Q. What are the standard synthetic routes for N,2-Dimethyl-1-piperidinepropanamine, and what reaction conditions are critical for its formation?
The synthesis typically involves multi-step organic reactions, including alkylation or reductive amination of piperidine derivatives. Key steps often require catalysts like palladium or copper complexes and solvents such as dimethylformamide (DMF) or toluene under inert atmospheres (argon/nitrogen) to prevent oxidation. Reaction temperatures are carefully controlled (e.g., reflux conditions) to optimize intermediate stability .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions on the piperidine ring. For example, distinct signals for methyl groups (δ 1.0–1.5 ppm in ¹H NMR) and aromatic protons (if present) should align with computational predictions. Mass spectrometry (GC/MS or LC-MS) confirms molecular weight (e.g., parent ion at m/z 184 for C₁₀H₂₀N₂), while IR spectroscopy identifies functional groups like amines (N-H stretches at ~3300 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Use inert atmospheres (e.g., gloveboxes) for air-sensitive reactions. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory. In case of skin contact, wash immediately with soap/water. For inhalation exposure, move to fresh air and seek medical attention. Toxicity data should be cross-referenced with structurally similar piperidine analogs .
Advanced Research Questions
Q. How can reaction yields of this compound be optimized in multi-step syntheses?
Yield optimization requires meticulous control of stoichiometry (e.g., 1.2–1.5 equivalents of alkylating agents) and purification of intermediates. For example, column chromatography with silica gel (hexane/ethyl acetate gradients) removes unreacted starting materials. Recrystallization in 2-propanol or ethanol enhances purity. Kinetic studies (e.g., monitoring via TLC) help identify rate-limiting steps, such as imine formation or reductive amination .
Q. How should researchers resolve contradictions between computational predictions and experimental NMR data for this compound?
Discrepancies often arise from conformational flexibility or solvent effects. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solvent environments (e.g., DMSO or CDCl₃). Compare experimental coupling constants (e.g., J = 7.4 Hz for vicinal protons) with simulated values. If mismatches persist, consider alternative stereochemical assignments or isotopic labeling (e.g., ¹⁵N NMR) for nitrogen environments .
Q. What strategies are effective for synthesizing structural analogs of this compound to study structure-activity relationships (SAR)?
Modify the piperidine ring’s substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups). For example, replacing the methyl group with a pyridinyl moiety (as in analogs) alters lipophilicity and hydrogen-bonding capacity. Evaluate biological activity using in vitro assays (e.g., receptor binding) and correlate with computational descriptors (logP, polar surface area) .
Q. What advanced purification methods are recommended for isolating this compound from complex reaction mixtures?
High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients resolves closely related impurities. For enantiomeric separation, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) are effective. Alternatively, distill under reduced pressure (e.g., 0.1 mmHg at 80°C) for thermally stable derivatives .
Methodological Notes
- Data Validation : Cross-reference spectral data with PubChem or NIST databases to ensure reproducibility .
- Contradiction Analysis : Use statistical tools (e.g., principal component analysis) to reconcile divergent results across studies.
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., propionic anhydride in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
